molecular formula C15H11N5O3S B5804814 1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5804814
M. Wt: 341.3 g/mol
InChI Key: IFOZPBWVDULCRB-UHFFFAOYSA-N
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Description

1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 4-nitrophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate to form 4-(4-nitrophenyl)thiosemicarbazide. This intermediate then undergoes a cyclization reaction with an appropriate reagent to form the 1,3,4-thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with phenyl isocyanate to form the desired compound .

Chemical Reactions Analysis

1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, phenyl isocyanate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to the presence of both the nitrophenyl group and the thiadiazole ring in its structure. Similar compounds include:

Properties

IUPAC Name

1-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c21-14(16-11-4-2-1-3-5-11)17-15-19-18-13(24-15)10-6-8-12(9-7-10)20(22)23/h1-9H,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZPBWVDULCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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